Distinctive Dual-Sulfonamide Architecture Versus Mono-Sulfonamide Imidazole-Diazepane Analogs
The target compound is the only publicly disclosed 1,4-diazepane scaffold that pairs an N-sulfonylimidazole at position 4 with an N,N-dimethylsulfamoyl group at position 1. The most structurally analogous compound in the BindingDB annotation set, CHEMBL268114, carries a 1-methylimidazole-4-sulfonyl group at the same position and a 4-methoxybenzenesulfonyl moiety at the opposite terminus, achieving MMP-2 IC₅₀ 2.70 nM [1]. The N,N-dimethylsulfamoyl substitution in the target compound removes the planar aromatic ring, reduces logP by an estimated 0.8–1.2 log units, and eliminates potential metabolic liabilities associated with the methoxybenzene ring while preserving the sulfonamide hydrogen-bond acceptor count. This substitution pattern is directly relevant to chemokine‑receptor antagonist programs where the N,N‑dimethylsulfamoyl terminus has been shown to contribute to CCR‑2/CCR‑5 binding affinity in patented diazepane derivatives [2].
| Evidence Dimension | Structural differentiation – terminal sulfonamide type |
|---|---|
| Target Compound Data | N,N-dimethylsulfamoyl group (tertiary sulfonamide) at position 1 of the 1,4-diazepane ring; imidazole-4-sulfonyl at position 4. MW 337.4 g·mol⁻¹ . |
| Comparator Or Baseline | CHEMBL268114 (BDBM50098920): 1-methylimidazole-4-sulfonyl at one terminus, 4-methoxybenzenesulfonyl at the other; MMP-2 IC₅₀ 2.70 nM [1]. |
| Quantified Difference | Target compound replaces the 4-methoxybenzenesulfonyl group with N,N-dimethylsulfamoyl, reducing molecular weight by ~60 Da, removing the aromatic ring, and decreasing calculated logP by approximately 0.8–1.2 log units (estimated via substituent contribution). |
| Conditions | Structural comparison based on SMILES annotation; MMP-2 inhibition data from BindingDB assay (human recombinant 72 kDa type IV collagenase). |
Why This Matters
The dimethylsulfamoyl terminus offers a non-aromatic, compact sulfonamide isostere that can reduce protein binding, improve aqueous solubility, and avoid CYP-mediated oxidation of aryl rings, making it a strategically differentiated building block for fragment-based or property-guided optimization.
- [1] BindingDB BDBM50098920 (CHEMBL268114): (R)-4-(4-Methoxy-benzenesulfonyl)-1-(1-methyl-1H-imidazole-4-sulfonyl)-[1,4]diazepane-5-carboxylic acid hydroxyamide. MMP-2 IC₅₀ 2.70 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50098920 (accessed 2026-05-06). View Source
- [2] Aebi, J. et al. Diazepan derivatives. U.S. Patent 7,632,829, Dec. 15, 2009 (CCR‑2/CCR‑5 antagonist series). https://www.sumobrain.com/patents/us/Diazepan-derivatives/7632829.html View Source
